molecular formula C5H6N4O2 B1592300 5-Nitropyridine-2,4-diamine CAS No. 2586-99-4

5-Nitropyridine-2,4-diamine

Cat. No. B1592300
CAS RN: 2586-99-4
M. Wt: 154.13 g/mol
InChI Key: SXBHXFMYNOLWEC-UHFFFAOYSA-N
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Description

5-Nitropyridine-2,4-diamine is a chemical compound with the molecular formula C5H6N4O2 .


Synthesis Analysis

The synthesis of 5-Nitropyridine-2,4-diamine involves a series of reactions. The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The crystal structure of 2-amino-5-nitropyridine-2,4-dinitrophenol (ANDP), a compound related to 5-Nitropyridine-2,4-diamine, was elucidated by single-crystal X-ray diffraction analysis. It belongs to a monoclinic system with centrosymmetric space group P2 1 / n .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

  • Application Summary : Nitropyridines, including 5-Nitropyridine-2,4-diamine, are used in the synthesis of a variety of chemical compounds. They are particularly useful in the construction of the pyridine ring and for its substitution, which is important in the structures of many natural products, pharmaceutical and agro-chemical compounds .
  • Methods of Application/Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Results/Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The safety information for 5-Nitropyridine-2,4-diamine indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement P261 .

Future Directions

The synthesis of unsymmetrical 5-nitro-6-phenylpyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction significantly shortened the overall reaction time, decreased the number of steps, and improved the yield . This suggests that the development of new synthetic methods for 5-Nitropyridine-2,4-diamine and its derivatives could be a promising future direction.

properties

IUPAC Name

5-nitropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H,(H4,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBHXFMYNOLWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618330
Record name 5-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitropyridine-2,4-diamine

CAS RN

2586-99-4
Record name 5-Nitropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-amino-2-chloro-5-nitropyridine (4) (1.0 g, 5.76 mmol) in 50 ml 28% NH4OH was heated in a sealed tube at 120° C. for overnight. After cooling the reaction mixture to room temperature afforded orange red solid 5 (0.770 g, 77%). 1H NMR (DMSO-d6, 500 MHz): δ 8.66 (1H, s), 7.35 (1H, br s), 6.73 (1H, brs), 5.67 (1H, s); EIMS m/z: 155.2 (M+1), 153.2 (M−1)
Name
4-amino-2-chloro-5-nitropyridine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EJ Hanan, C Eigenbrot, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Activating mutations within the epidermal growth factor receptor (EGFR) kinase domain, commonly L858R or deletions within exon 19, increase EGFR-driven cell proliferation and …
Number of citations: 61 pubs.acs.org

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